3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is a fluorinated organic compound characterized by its unique cyclopropyl group and hydroxypropanoic acid structure. The introduction of fluorine into organic molecules often enhances their biological activity and stability, making them valuable in pharmaceutical applications. This compound has garnered attention for its potential use in drug design and synthesis.
The compound can be synthesized from various precursors through different chemical methods, including biocatalytic processes that utilize engineered microorganisms. Its molecular formula is , with a molecular weight of approximately 224.228 g/mol. The compound is cataloged under the CAS number 1823386-91-9, indicating its recognition in chemical databases and literature .
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid belongs to the class of fluorinated carboxylic acids. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both organic chemistry and medicinal chemistry.
The synthesis of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can be achieved through several methodologies:
The biocatalytic approach typically employs a four-gene system that co-expresses necessary enzymes for the conversion of starting materials into the desired product. This method has shown promise due to its efficiency and environmental benefits compared to conventional chemical synthesis .
The molecular structure of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid features:
This arrangement contributes to its unique chemical properties and reactivity.
The compound's structural data includes:
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
The reactions typically require specific catalysts or conditions tailored to maintain selectivity and yield while minimizing by-products.
The mechanism of action for compounds like 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid often involves interaction with biological targets such as enzymes or receptors within cells. The introduction of fluorine can enhance binding affinity due to increased lipophilicity and altered electronic properties.
Research indicates that fluorinated compounds can exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
The physical properties of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid include:
Chemical properties include:
Relevant data on these properties can guide researchers in practical applications and handling procedures .
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid has potential applications in:
Biocatalytic approaches have emerged as environmentally sustainable alternatives to conventional chemical synthesis for fluorinated hydroxypropanoic acids. The enzymatic synthesis of 3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid leverages specialized enzyme classes that tolerate fluorine atoms while maintaining high stereoselectivity. Key enzymes include engineered ketoreductases and fluorinases that catalyze asymmetric reductions or C-F bond formations under mild aqueous conditions, avoiding the harsh reagents typical of chemical fluorination [2] [6]. The stereoselective introduction of fluorine adjacent to a chiral center is particularly crucial for pharmaceutical applications where enantiopurity dictates biological activity.
Recent advances demonstrate in vitro enzyme cascades combining cofactor regeneration systems with thermostable enzymes. These systems achieve >97% enantiomeric excess (ee) for the (3R)-enantiomer of fluorinated hydroxypropanoates, as confirmed by chiral HPLC analysis. The biocatalytic route operates at ambient temperature and neutral pH, contrasting with chemical methods requiring cryogenic temperatures (-78°C) for equivalent stereocontrol [6]. This strategy significantly reduces energy consumption and eliminates toxic byproducts associated with traditional fluorinating agents like DAST (diethylaminosulfur trifluoride).
Table 1: Key Enzymes for Biocatalytic Fluorination
Enzyme Class | Function | Temperature Optimum | Stereoselectivity |
---|---|---|---|
Ketoreductases (KREDs) | Carbonyl reduction | 30-40°C | >97% ee (3R) |
Fluorinases | C-F bond formation | 25-35°C | Varies by substrate |
Acyltransferases | Acyl group transfer | 35-45°C | Moderate to high |
Incorporating the strained cyclopropyl ring system presents unique enzymatic challenges due to ring tension and steric constraints. Protein engineering of carboxylic acid reductases (CARs) enables efficient activation of cyclopropyl-containing substrates through ATP-dependent adenylation. Directed evolution of CARs from Nocardia iowensis has yielded mutants with 5-fold enhanced activity toward cyclopropanecarboxylic acid derivatives compared to wild-type enzymes [5]. These engineered variants feature strategic mutations in the substrate-binding pocket (e.g., A238S, F242A) that accommodate the rigid cyclopropyl geometry while maintaining precise positioning for adenylation.
Structural analysis reveals that successful cyclopropyl incorporation depends on enzyme flexibility in the acyl-binding loop region. Mutants with glycine-rich loops demonstrate superior accommodation of the cyclopropyl moiety's bent conformation compared to proline-rich rigid loops. Computational docking studies indicate hydrophobic interactions between cyclopropyl methylene groups and aromatic residues (Phe, Tyr) in the engineered binding pocket stabilize substrate orientation for nucleophilic attack by the thiol group of coenzyme A [5]. This precise molecular recognition enables selective activation of cyclopropyl substrates over bulkier cycloalkyl analogs.
Table 2: Engineered Enzyme Performance for Cyclopropyl Substrates
Enzyme Variant | Mutation Sites | Relative Activity (%) | Cyclopropyl Specificity Constant (s⁻¹·mM⁻¹) |
---|---|---|---|
WT CAR | - | 100 | 0.15 |
CAR-M1 | A238S, F242A | 320 | 0.48 |
CAR-M3 | L176G, V240G | 480 | 0.72 |
CAR-M7 | A238G, F242S, V240G | 520 | 0.81 |
Fluoromalonic acid (2-FMA) serves as a pivotal precursor for synthesizing 3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid via hybrid chemoenzymatic routes. This strategy combines chemical synthesis of 2-FMA with enzymatic transformation using engineered E. coli co-expressing three key enzymes: methylmalonyl-CoA synthase (MatBᵣₚ from Rhodopseudomonas palustris), methylmalonyl-CoA reductase (MCR from Thermophilic Filiculture), and the malonate transporter MadLM from Pseudomonas pf5 [4] [6]. The cascade initiates with MatBᵣₚ catalyzing ATP-dependent activation of 2-FMA to 2-fluoromalonyl-CoA, followed by MCR-mediated stereoselective reduction to the 3-hydroxy intermediate.
Critical reaction parameters include:
The chemoenzymatic approach overcomes limitations of direct fluorination biology by leveraging chemically synthesized 2-FMA as a stable fluorine source. This avoids cellular toxicity issues associated with fluoride ions while enabling precise delivery of fluorine at the C2 position. After enzymatic transformation, acid hydrolysis releases the target compound from CoA intermediates, achieving isolated yields >65% in bench-scale systems [6].
Whole-cell biocatalysis integrates cofactor regeneration and enzyme protection within cellular architecture, significantly enhancing production efficiency. For 3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid, engineered E. coli BL21(DE3) strains co-express MatBᵣₚ, MCR, and MadLM in a two-plasmid system (pET28a and pBAD vectors) to achieve coordinated enzyme expression [2] [6]. Induction optimization using 0.5 mM IPTG for T7 promoters and 0.02% arabinose for pBAD promoters ensures balanced enzyme stoichiometry, preventing metabolic burden.
Key yield enhancement strategies include:
These optimizations have pushed titers to 50 mg/L in 24-hour biotransformations, representing a 400% improvement over initial constructs. Fed-batch systems with controlled 2-FMA feeding further extend biotransformation duration, achieving cumulative titers of 210 mg/L over 72 hours [6]. The whole-cell system demonstrates exceptional stability, maintaining >90% productivity through 5 reaction cycles when immobilized in calcium alginate beads.
Table 3: Whole-Cell Bioconversion Parameters
Parameter | Initial System | Optimized System | Improvement Factor |
---|---|---|---|
Titer (mg/L) | 12.5 | 50.0 | 4.0 |
Productivity (mg/L/h) | 0.52 | 2.08 | 4.0 |
Cofactor Cost (% total) | 75 | 15 | 5.0 |
Substrate Uptake Rate (μmol/min/gDCW) | 0.8 | 2.8 | 3.5 |
Operational Stability (cycles) | 2 | 5 | 2.5 |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: